2-{4-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine scaffold. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential, including its role as a kinase inhibitor in cancer treatment.
Mechanism of Action
The mechanism of action of 2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have been studied for their kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine derivatives: Similar in structure and also investigated for their anticancer properties.
Quinazoline derivatives: Another class of compounds with kinase inhibitory activity.
Uniqueness
2-{4-[1-(3-CHLORO-4-METHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHANOL is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C18H21ClN6O |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-[4-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H21ClN6O/c1-13-2-3-14(10-16(13)19)25-18-15(11-22-25)17(20-12-21-18)24-6-4-23(5-7-24)8-9-26/h2-3,10-12,26H,4-9H2,1H3 |
InChI Key |
RBUJIJSECGXUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO)Cl |
Origin of Product |
United States |
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